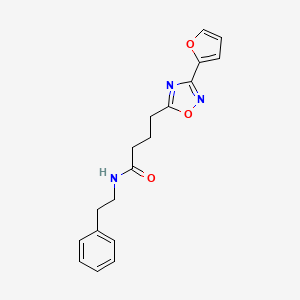
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as FOXY, and it has been synthesized using various methods.
Mechanism of Action
FOXY works by reacting with ROS to form a highly fluorescent compound. The fluorescence emitted by FOXY can be detected using various imaging techniques, including fluorescence microscopy. FOXY has been shown to be highly specific for ROS, and it does not react with other cellular components.
Biochemical and Physiological Effects
FOXY has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause any toxic effects. This makes it an ideal probe for studying the role of ROS in various physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of FOXY is its high sensitivity and selectivity for ROS. It can detect ROS at very low concentrations, making it an ideal probe for studying their role in disease progression. Another advantage is its minimal interference with cellular processes, which makes it a safe and reliable probe for studying ROS. However, one limitation of FOXY is its limited stability in cells, which can affect its accuracy in detecting ROS.
Future Directions
FOXY has the potential to be used in various scientific research applications. One future direction is to develop more stable derivatives of FOXY that can be used for long-term studies in cells. Another direction is to explore the use of FOXY in studying the role of ROS in various diseases, including cancer and neurodegenerative diseases. Additionally, FOXY can be used to study the effects of various drugs on ROS levels in cells, which can help in the development of new drugs for treating diseases. Overall, FOXY has the potential to make significant contributions to the field of scientific research.
Conclusion
In conclusion, FOXY is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FOXY has been synthesized using various methods and has been extensively studied for its potential use as a fluorescent probe for detecting ROS in cells. FOXY has minimal biochemical and physiological effects on cells and is highly specific for ROS. While FOXY has some limitations, it has the potential to make significant contributions to the field of scientific research in the future.
Synthesis Methods
The synthesis of FOXY has been achieved using several methods, including the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid ethyl ester, followed by the reaction of the resulting compound with phenethylamine. Another method involves the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid, followed by the reaction of the resulting compound with phenethylamine. Both methods have been successful in synthesizing FOXY.
Scientific Research Applications
FOXY has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological and pathological processes, and the detection of ROS in cells is essential for understanding their role in disease progression. FOXY has been shown to be a highly sensitive and selective fluorescent probe for detecting ROS in cells.
properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-12-11-14-6-2-1-3-7-14)9-4-10-17-20-18(21-24-17)15-8-5-13-23-15/h1-3,5-8,13H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHBHAMWVQEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


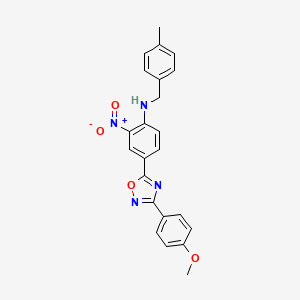
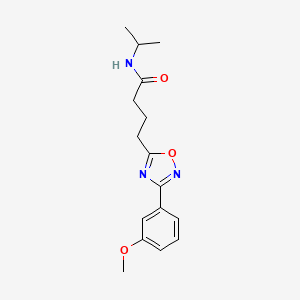

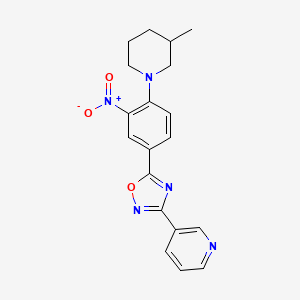
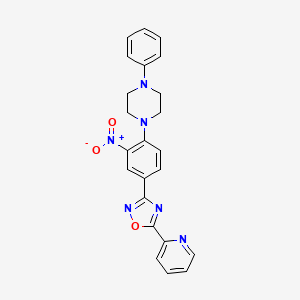
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)

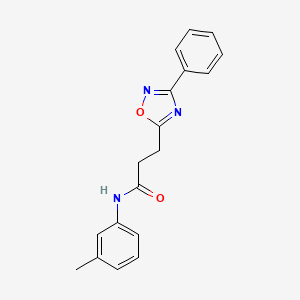
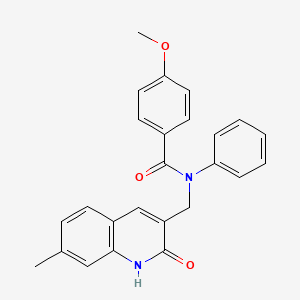


![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)
